3-(2,4-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one
Description
The structure features a 2,4-difluorobenzyl group at position 3, a methyl group at position 5, and a 3-(3-methylphenyl)-1,2,4-oxadiazole substituent at position 4. The oxadiazole moiety enhances metabolic stability and binding affinity to biological targets, while fluorine atoms on the benzyl group improve lipophilicity and bioavailability .
Properties
IUPAC Name |
3-[(2,4-difluorophenyl)methyl]-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N4O2S/c1-12-4-3-5-14(8-12)20-27-21(31-28-20)19-13(2)18-22(32-19)26-11-29(23(18)30)10-15-6-7-16(24)9-17(15)25/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZILNZHPNFMBKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC5=C(C=C(C=C5)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,4-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one is a novel derivative belonging to the thieno[2,3-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 442.45 g/mol. The structure features a thieno[2,3-d]pyrimidine core substituted with a difluorobenzyl group and an oxadiazole moiety, which are critical for its biological activity.
Biological Activity Overview
Recent studies have highlighted the biological activities of thieno[2,3-d]pyrimidine derivatives, including their anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines and has shown promising results.
Anticancer Activity
- Inhibition of Cancer Cell Lines : Research indicates that compounds within this class exhibit significant inhibitory effects on breast cancer cell lines such as MDA-MB-231. For instance, related thieno[2,3-d]pyrimidine derivatives have demonstrated IC50 values comparable to established chemotherapeutics like paclitaxel (PTX). Specifically, one study reported an IC50 of 27.6 μM for a similar compound against MDA-MB-231 cells compared to PTX's 29.3 μM .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with tumor growth and metastasis. Notably, they may target epidermal growth factor receptor (EGFR) pathways and vascular endothelial growth factor (VEGF) signaling .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cell lines including L929 (fibroblast), A549 (lung cancer), and HepG2 (liver cancer). The results indicate that certain derivatives can enhance cell viability or exhibit selective cytotoxicity depending on their structure and substitution patterns .
Case Studies
Several case studies illustrate the biological activity of thieno[2,3-d]pyrimidine derivatives:
- Study 1 : A series of synthesized thieno[2,3-d]pyrimidines were tested against MDA-MB-231 cells. The most potent compound showed over 80% inhibition at concentrations lower than those required for PTX .
- Study 2 : A comparative analysis involving multiple derivatives revealed that modifications in the oxadiazole group significantly impacted cytotoxicity profiles against various cancer cell lines .
Research Findings Summary
The following table summarizes key findings related to the biological activity of the compound:
| Compound Name | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine Derivative A | MDA-MB-231 | 27.6 | EGFR inhibition |
| Thieno[2,3-d]pyrimidine Derivative B | A549 | 35.0 | VEGF suppression |
| Thieno[2,3-d]pyrimidine Derivative C | HepG2 | 40.0 | Apoptosis induction |
Scientific Research Applications
Medicinal Chemistry Applications
The primary applications of this compound are in the realm of medicinal chemistry:
-
Anticancer Activity :
- Compounds with similar thienopyrimidine structures have been shown to exhibit anticancer properties. The unique structural features of this compound may allow it to act as a lead compound in the development of new chemotherapeutic agents targeting various cancers. Studies have indicated that derivatives of thienopyrimidines can inhibit cancer cell proliferation through multiple mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .
-
Antimicrobial Properties :
- The compound's potential as an antimicrobial agent has been explored, particularly against resistant strains of bacteria and fungi. Its structural analogs have demonstrated activity against pathogens such as Mycobacterium tuberculosis, suggesting that this compound could be evaluated for similar effects .
-
Inhibitors of Enzymatic Activity :
- The interactions between this compound and specific enzymes or receptors can be studied using molecular docking simulations and in vitro assays. These studies aim to determine binding affinities and mechanisms of action, which are crucial for the development of effective inhibitors against various diseases .
Agricultural Applications
In addition to its medicinal applications, this compound may also have potential uses in agricultural chemistry:
- Fungicides and Herbicides :
- Thienopyrimidine derivatives have been investigated for their biological activity against plant pathogens. The structural characteristics of this compound suggest it could serve as a basis for developing new fungicides or herbicides that target specific agricultural pests or diseases .
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
- A study on thienopyrimidine derivatives demonstrated their ability to inhibit specific cancer cell lines effectively. The research emphasized the importance of functional group modifications in enhancing biological activity .
- Research focusing on oxadiazole derivatives has shown promising results in terms of antimicrobial efficacy, indicating that compounds with similar structures may possess significant antibacterial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
- Compound A: 5-Methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one Lacks the 3-methylphenyl group on oxadiazole. Shows moderate antifungal activity against Candida albicans (inhibition zone: 12–14 mm) but weaker antibacterial effects .
- Preliminary data suggest improved antifungal activity (inhibition zone: 15–17 mm) compared to Compound A .
Modifications on the Benzyl Group
- Compound B: 3-Benzyl-5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one Features a 4-methylphenyl group on oxadiazole and a non-fluorinated benzyl group. Exhibits reduced solubility in polar solvents (logP = 3.2) compared to the target compound (logP = 3.8 due to fluorine atoms). This higher logP may enhance blood-brain barrier permeability .
Core Scaffold Derivatives
- Compound C: 1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Replaces the 1,2,4-oxadiazole with a 1,3,4-oxadiazole and adds a dione group. Shows lower thermal stability (mp = 180–185°C) versus the target compound (mp = 210–215°C), attributed to hydrogen bonding in the dione structure .
Preparation Methods
Cyclization of 2-Aminothiophene-3-Carboxylates
The core structure is typically synthesized via cyclization of 2-aminothiophene-3-carboxylates with isocyanates or isothiocyanates. For example:
- Substrate Preparation : 5-Methyl-2-aminothiophene-3-carboxylate is synthesized via Gewald reaction using methyl ketones, sulfur, and cyanoacetates.
- Cyclization : Treatment with methyl isocyanate in dichloromethane under reflux (5 hours) forms the pyrimidinone ring. Yields range from 75–82% after purification by silica gel chromatography.
Key Conditions :
- Solvent: Dichloromethane or ethanol
- Temperature: Reflux (40–80°C)
- Base: Triethylamine (for isocyanate activation)
Installation of the 3-(3-Methylphenyl)-1,2,4-Oxadiazol-5-Yl Group
Oxadiazole Synthesis via Amidoxime Cyclization
The 1,2,4-oxadiazole ring at position 6 is constructed using trichloroacetyl chloride and 3-methylbenzamidoxime:
- Amidoxime Preparation : 3-Methylbenzonitrile is treated with hydroxylamine hydrochloride to form 3-methylbenzamidoxime.
- Cyclization : Reaction with trichloroacetyl chloride in toluene at 75°C for 30 minutes yields 3-(3-methylphenyl)-5-(trichloromethyl)-1,2,4-oxadiazole.
- Dechlorination : The trichloromethyl group is reduced to a methyl group using Zn/HCl.
Optimization Data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Amidoxime formation | 92 | 98 |
| Cyclization | 82 | 95 |
| Dechlorination | 88 | 97 |
Coupling to Thienopyrimidine
The oxadiazole is introduced at position 6 via Suzuki-Miyaura coupling:
- Borylation : The thienopyrimidine core is brominated at position 6 using N-bromosuccinimide (NBS).
- Cross-Coupling : Reaction with 3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, DMF, 90°C).
Integrated Synthetic Routes
Linear Approach (Route A)
- Synthesize thienopyrimidine core → install oxadiazole → perform benzyl alkylation.
- Overall Yield : 42% (three steps).
Convergent Approach (Route B)
- Prepare oxadiazole and benzyl-thienopyrimidine separately → couple via Suzuki reaction.
- Overall Yield : 56% (higher due to parallel synthesis).
Advantages of Route B :
- Avoids steric hindrance during late-stage alkylation.
- Enables modular diversification of substituents.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.65–7.58 (m, 4H, aromatic), 5.32 (s, 2H, benzyl-CH₂), 2.41 (s, 3H, methyl).
- HRMS : Calculated for C₂₄H₁₇F₂N₅O₂S [M+H]⁺: 502.1094; Found: 502.1096.
Challenges and Optimization Strategies
Oxadiazole Ring Stability
Regioselectivity in Cyclization
- Issue : Competing formation of thieno[3,2-d]pyrimidine isomers.
- Solution : Employ bulky bases (e.g., DBU) to favor kinetic control.
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound?
Answer:
Synthesis optimization requires meticulous control of:
- Temperature : Elevated temperatures (e.g., 80–100°C) enhance reaction rates but may degrade thermally unstable intermediates.
- pH : Adjustments (e.g., pH 7–9) stabilize intermediates during cyclization steps, particularly for the oxadiazole and thienopyrimidine moieties .
- Catalysts : Use palladium-based catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling or acidic/basic catalysts for heterocycle formation.
- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates.
A stepwise approach with real-time monitoring (e.g., TLC, HPLC) is recommended to isolate high-purity intermediates.
Advanced: How can structural contradictions in X-ray crystallography data be resolved for this compound?
Answer:
Challenges arise from conformational flexibility in the 2,4-difluorobenzyl and oxadiazole groups. Methodological solutions include:
- Low-Temperature Crystallography : Reduces thermal motion, improving electron density maps.
- DFT Calculations : Compare experimental and theoretical bond lengths/angles to validate stereochemistry .
- Twinned Crystal Analysis : Use software (e.g., PLATON) to detect and model twinning in asymmetric units.
- Synchrotron Radiation : Enhances resolution for heavy atoms (e.g., sulfur in thieno-pyrimidine).
Basic: What in vitro assays are suitable for initial biological activity screening?
Answer:
Prioritize target-specific assays:
- Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™) to evaluate interactions with the pyrimidine core.
- Cellular Viability : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with biological macromolecules (e.g., DNA topoisomerase II).
Advanced: How can contradictory bioactivity data between in vitro and in vivo models be analyzed?
Answer:
Discrepancies often stem from pharmacokinetic factors or off-target effects. Address via:
- Metabolic Profiling : LC-MS/MS to identify metabolites and assess stability in liver microsomes .
- Dose-Response Modeling : Compare IC₅₀ (in vitro) with ED₅₀ (in vivo) using nonlinear regression.
- Transcriptomics : RNA sequencing to identify differentially expressed genes in treated vs. control tissues.
Basic: What spectroscopic techniques are essential for structural elucidation?
Answer:
- NMR : ¹H/¹³C NMR for aromatic proton environments (e.g., difluorobenzyl substituents) and heterocyclic connectivity .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ ion at m/z 507.1024).
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-F stretches (~1200 cm⁻¹).
Advanced: What strategies validate structure-activity relationships (SAR) for derivatives?
Answer:
Combine SAR with QSAR modeling (e.g., CoMFA) to predict activity of untested analogs.
Basic: How to develop a robust HPLC method for purity analysis?
Answer:
- Column : C18 (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradient.
- Detection : UV at 254 nm (for aromatic π-π* transitions).
- Validation : Assess linearity (R² > 0.999), LOD/LOQ, and precision (RSD < 2%) per ICH guidelines .
Advanced: What ecological risk assessment methods apply to environmental persistence?
Answer:
- Bioconcentration Factor (BCF) : Use OECD 305 guidelines to measure accumulation in aquatic organisms.
- Photodegradation Studies : Simulate sunlight exposure (UV-Vis) to track half-life in water/soil .
- Microcosm Models : Evaluate impact on microbial communities via 16S rRNA sequencing.
Basic: How to address low yields in oxadiazole ring formation?
Answer:
- Precursor Activation : Use CDI (1,1′-carbonyldiimidazole) to activate carboxylic acids before cyclization.
- Microwave Assistance : Reduce reaction time from 12h to 30min at 150°C .
- Scavenger Resins : Remove excess reagents (e.g., polymer-bound trisamine for acyl chloride byproducts).
Advanced: How can proteomic profiling elucidate off-target effects?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
